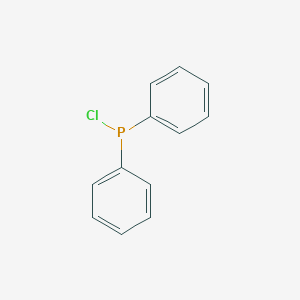
Clorodifenilfosfina
Descripción general
Descripción
Fitona es un compuesto que se usa a menudo en el campo de la biotecnología y la microbiología. Es un digesto enzimático de soja, lo que significa que se deriva de la hidrólisis enzimática de proteínas de soja. La fitona es conocida por su alto valor nutricional, particularmente su rico contenido de vitaminas y carbohidratos. Esto la convierte en una excelente fuente de nutrientes para el cultivo de diversos microorganismos, incluidos los hongos y las bacterias .
Aplicaciones Científicas De Investigación
La fitona tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la microbiología, la biotecnología y la medicina. Algunas de sus principales aplicaciones incluyen:
Cultivo microbiano: La fitona se utiliza como fuente de nutrientes en los medios de cultivo para el cultivo de diversos microorganismos, incluidas las bacterias y los hongos.
Producción de vacunas: La fitona se utiliza en la producción de vacunas, particularmente las destinadas a la salud animal.
Producción de anticuerpos monoclonales: La fitona se utiliza en el cultivo de células de mamíferos para la producción de anticuerpos monoclonales.
Investigación biotecnológica: La fitona se utiliza en diversas aplicaciones biotecnológicas, incluida la producción de proteínas recombinantes y otros biofármacos.
Mecanismo De Acción
La fitona ejerce sus efectos principalmente a través de su contenido nutricional. Los péptidos y aminoácidos derivados de la hidrólisis enzimática de las proteínas de soja proporcionan nutrientes esenciales que apoyan el crecimiento y el metabolismo de los microorganismos y las células de mamíferos. El alto contenido de carbohidratos de la fitona también proporciona una fuente de energía para estas células, promoviendo aún más su crecimiento y productividad .
Safety and Hazards
Direcciones Futuras
Chlorodiphenylphosphine is used to introduce the diphenylphosphinyl moiety by aryl ortho-lithiation . It is also used as an intermediate to make antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners . This suggests that Chlorodiphenylphosphine has a wide range of applications and its use will continue to expand in the future.
Relevant Papers
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La fitona se prepara normalmente mediante la hidrólisis enzimática de proteínas de soja. El proceso implica el uso de enzimas específicas que descomponen las proteínas de soja en péptidos y aminoácidos más pequeños. Esta digestión enzimática se lleva a cabo en condiciones controladas, incluyendo niveles específicos de pH y temperaturas, para garantizar la actividad óptima de las enzimas.
Métodos de producción industrial: En un entorno industrial, la producción de fitona implica la hidrólisis enzimática a gran escala. Las proteínas de soja se mezclan con agua para formar una suspensión, y luego se añaden enzimas a esta mezcla. Se permite que la reacción proceda durante un período específico, durante el cual las enzimas descomponen las proteínas. Después de que la hidrólisis esté completa, la mezcla se filtra para eliminar cualquier material no digerido, y la solución resultante se seca para obtener fitona en forma de polvo .
Análisis De Reacciones Químicas
Tipos de reacciones: La fitona principalmente experimenta reacciones de hidrólisis debido a su naturaleza proteica. La hidrólisis enzimática de las proteínas de soja implica la escisión de los enlaces peptídicos, lo que da como resultado la formación de péptidos más pequeños y aminoácidos libres.
Reactivos y condiciones comunes: La hidrólisis enzimática de la fitona implica el uso de enzimas proteolíticas específicas, como las proteasas. Las condiciones de reacción suelen incluir un rango de pH de 6.0 a 8.0 y un rango de temperatura de 30°C a 50°C. Estas condiciones están optimizadas para garantizar la máxima actividad de las enzimas.
Principales productos formados: Los principales productos formados a partir de la hidrólisis de la fitona son los péptidos y los aminoácidos libres. Estas moléculas más pequeñas son más fáciles de utilizar por los microorganismos, lo que convierte a la fitona en una excelente fuente de nutrientes para el crecimiento microbiano .
Comparación Con Compuestos Similares
La fitona es única en su composición y aplicaciones, pero se puede comparar con otros compuestos similares, como:
Fitol: El fitol es un alcohol diterpénico acíclico que se deriva de la clorofila.
Ácido crocéico: El ácido crocéico es un compuesto carotenoides que se utiliza como colorante en alimentos y cosméticos.
Ácido retinoico: El ácido retinoico es un derivado de la vitamina A y se utiliza en el tratamiento del acné y otras afecciones de la piel.
La fitona destaca por su alto valor nutricional y sus aplicaciones específicas en el cultivo microbiano y la producción biofarmacéutica. Su digesto enzimático de soja proporciona una combinación única de péptidos, aminoácidos y carbohidratos que apoyan el crecimiento y la productividad de diversos tipos de células .
Propiedades
IUPAC Name |
chloro(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRJZXREYAXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038789 | |
| Record name | Diphenylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Chlorodiphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1079-66-9 | |
| Record name | Chlorodiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinous chloride, P,P-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorodiphenylphosphine?
A1: Chlorodiphenylphosphine has the molecular formula C12H10ClP and a molecular weight of 220.63 g/mol.
Q2: What spectroscopic data is available for characterizing Chlorodiphenylphosphine?
A2: Common spectroscopic techniques used to characterize Chlorodiphenylphosphine include: * NMR spectroscopy: 1H, 13C, and 31P NMR provide information about the structure and purity. [, , ]* IR spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as the P-Cl bond. [, ]
Q3: Is Chlorodiphenylphosphine sensitive to moisture?
A3: Yes, Chlorodiphenylphosphine is moisture-sensitive and readily hydrolyzes upon contact with water, liberating diphenylphosphine. []
Q4: How should Chlorodiphenylphosphine be stored?
A4: Due to its moisture and air sensitivity, it should be stored under an inert atmosphere like nitrogen or argon. []
Q5: Can Chlorodiphenylphosphine be used as a reagent in cross-coupling reactions?
A5: Yes, Chlorodiphenylphosphine can be used to generate various phosphonium salts in situ, which can then participate in cross-coupling reactions like the Horner-Wittig reaction. This allows for the conversion of aldehydes and ketones into homologous O,O-ketene acetals. []
Q6: What is the role of Chlorodiphenylphosphine in the synthesis of alkynylphosphine oxides?
A6: Chlorodiphenylphosphine oxide, the oxidized form of chlorodiphenylphosphine, is a key reagent in the LiN(SiMe3)2-mediated phosphorylation of terminal alkynes. This reaction provides a transition-metal-free route to alkynylphosphine oxides. []
Q7: Can Chlorodiphenylphosphine be used to synthesize phosphine ligands?
A7: Yes, Chlorodiphenylphosphine is a versatile building block for synthesizing a variety of phosphine ligands. It can react with lithiated organometallic compounds, like lithiated ferrocenes, to introduce diphenylphosphine groups, creating new phosphinoferrocene ligands. [] These ligands have potential applications in asymmetric catalysis.
Q8: How does Chlorodiphenylphosphine react with cyclic enamines?
A8: Chlorodiphenylphosphine undergoes a regio- and diastereoselective diphosphonylation reaction with cyclic enamines. This reaction provides a one-pot synthesis of α,α’-bis(diphenylphosphoryl)- and α,α’-bis(diphenylphosphorothioyl)cycloalkanones, which are valuable tridentate ligands. []
Q9: What is the mechanism of alcohol conversion to thiocyanates using Chlorodiphenylphosphine?
A9: Chlorodiphenylphosphine reacts with ammonium thiocyanate to facilitate the conversion of primary alcohols to thiocyanates with high selectivity. Notably, this method does not require an additional electrophile in the presence of trivalent phosphorus. []
Q10: Have computational methods been used to study reactions involving Chlorodiphenylphosphine?
A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and molecular rearrangements involving Chlorodiphenylphosphine and its oxide with various glyoxylate derivatives. This includes studying reactions with methyl glyoxylate, methyl or 8-phenylneomenthyl glyoxylate oximes, and methyl cyanoformate. []
Q11: How does the structure of Chlorodiphenylphosphine influence its reactivity?
A11: The presence of the chlorine atom makes the phosphorus center electrophilic, enabling nucleophilic substitution reactions. The two phenyl groups provide steric hindrance and can influence the reactivity and selectivity of reactions. [, , , ]
Q12: What is known about the stability of Chlorodiphenylphosphine-derived compounds?
A12: The stability of Chlorodiphenylphosphine-derived compounds can vary significantly depending on the specific structure and substituents. For instance, (diethoxymethyl)diphenylphosphine oxide, a Horner–Wittig reagent derived from Chlorodiphenylphosphine, is reported to be infinitely stable at room temperature. []
Q13: How is the purity of Chlorodiphenylphosphine assessed?
A13: Common methods include NMR spectroscopy (specifically 31P NMR) and melting point determination. []
Q14: Are there alternative reagents to Chlorodiphenylphosphine in specific reactions?
A15: Yes, depending on the specific transformation, alternative phosphorus-based reagents like diphenylphosphine, diphenylphosphinyl chloride, or other chlorophosphines might be considered. [, ] The choice of reagent depends on the specific reaction requirements and desired product.
Q15: What are some essential tools and resources for research involving Chlorodiphenylphosphine?
A15: Key resources include:* Inert atmosphere techniques: Schlenk lines and gloveboxes are crucial for handling the air- and moisture-sensitive Chlorodiphenylphosphine.* Spectroscopic characterization: NMR, IR, and mass spectrometry are essential for characterizing Chlorodiphenylphosphine and its derivatives.* Databases: Reaxys and SciFinder are invaluable for accessing literature and information on Chlorodiphenylphosphine.
Q16: What are some examples of cross-disciplinary applications of Chlorodiphenylphosphine?
A17: Chlorodiphenylphosphine-derived compounds have found applications in various fields, including:* Material science: Bio-based flame retardants have been developed using Chlorodiphenylphosphine as a starting material, showing promise in improving the fire resistance of epoxy resins without compromising processability or mechanical properties. []* Medicinal chemistry: Research explored the synthesis of organophosphorus compounds with potential antimicrobial activities using Chlorodiphenylphosphine. []* Catalysis: The development of chiral phosphine ligands from Chlorodiphenylphosphine for asymmetric catalysis showcases its importance in this field. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
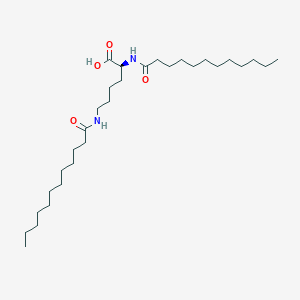
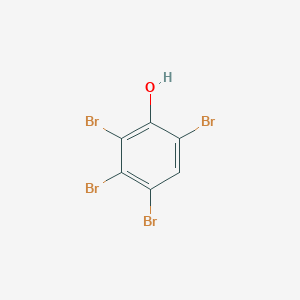
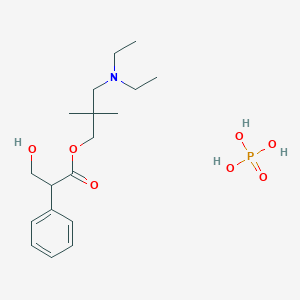
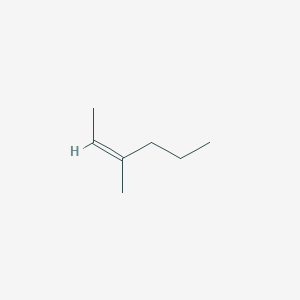
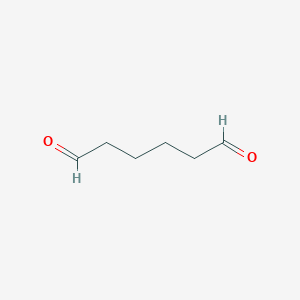

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
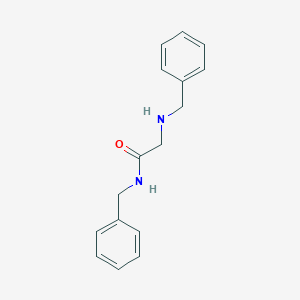

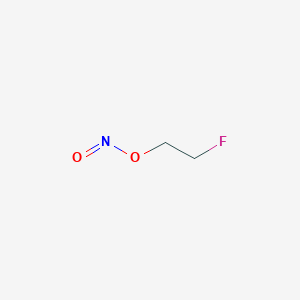
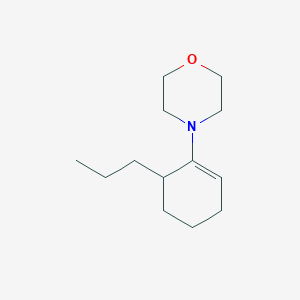
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
